Cholesterol Hydrogen Phthalate
Overview
Description
Cholesterol hydrogen phthalate is a derivative of cholesterol, a vital component in mammalian cell membranes. This compound is formed by the esterification of cholesterol with phthalic acid, resulting in a molecule that retains the steroid structure of cholesterol while incorporating the phthalate moiety. This compound is known for its unique properties, including its ability to form mesomorphic phases, which are intermediate states between liquid and solid.
Mechanism of Action
Target of Action
Cholesterol Hydrogen Phthalate is a complex compound that interacts with various targets within the body. The primary targets of this compound are the liver and the endocrine system . The liver plays a pivotal role in humans for detoxification of pollutants . Thus, continuous exposure to this compound in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification .
Biochemical Pathways
This compound affects several biochemical pathways. Three cholesterol C17 side-chain degradation pathways have been identified in nature: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals . Higher molecular weight phthalates such as this compound will undergo phase 1 of biotransformation including enzymatic oxidation of long alkyl chains to form hydrolytic monoesters .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . The known entry of higher molecular weight phthalates like this compound is through ingestion while inhalation and dermal pathways are for lower molecular weight phthalates . These processes determine the bioavailability of this compound, which is crucial for its efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are significant. In vitro and in vivo studies showed that hydrolytic monoester metabolites become more bioactive after the phase 1 process . Continuous exposure to this compound in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. Phthalates are frequently used as plasticizers in a variety of industries because they offer excellent durability and stability . Thus, this compound has become a pervasive environmental contaminant because of its widespread applications . The constant human exposure to plastics has been raising attention regarding human health, particularly when it comes to phthalate-associated chemicals .
Biochemical Analysis
Biochemical Properties
Cholesterol Hydrogen Phthalate, like other phthalates, is expected to interact with various enzymes, proteins, and other biomolecules. In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes
Cellular Effects
Studies on similar compounds suggest that phthalates can affect various types of cells and cellular processes . For instance, they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phthalates can activate certain cells and induce changes in enzyme activity and intracellular kinases
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of phthalates can vary over time . For example, in the United States, exposure to certain phthalates has declined since 2005, whereas exposure to others has increased .
Dosage Effects in Animal Models
Studies on similar compounds suggest that phthalates exhibit low acute toxicity in animal models, with LD 50 values being between or above 1–30 g/kg body weight .
Metabolic Pathways
It is known that certain phthalates are metabolized through phase 1 and phase 2 processes
Transport and Distribution
It is known that cholesterol, a component of this compound, is transported and distributed by various transporters and binding proteins .
Subcellular Localization
It is known that cholesterol, a component of this compound, is predominantly localized in the plasma membrane, where it maintains membrane integrity and modulates rigidity and permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol hydrogen phthalate can be synthesized through the esterification of cholesterol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the esterification reaction.
Chemical Reactions Analysis
Types of Reactions: Cholesterol hydrogen phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The phthalate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Cholesterol hydrogen phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying esterification reactions.
Biology: The compound is utilized in the study of membrane dynamics and cholesterol metabolism.
Medicine: Research into this compound includes its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound’s unique mesomorphic properties make it valuable in the development of liquid crystals and other advanced materials.
Comparison with Similar Compounds
Cholesteryl Oleate: Another ester of cholesterol, commonly found in lipid droplets.
Cholesteryl Acetate: A simpler ester of cholesterol used in various biochemical studies.
Cholesteryl Benzoate: Known for its liquid crystalline properties.
Uniqueness: Cholesterol hydrogen phthalate is unique due to its ability to form mesomorphic phases, which are not commonly observed in other cholesterol esters. This property makes it particularly valuable in the study of liquid crystals and the development of advanced materials with specific optical and mechanical properties.
Properties
IUPAC Name |
2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50O4/c1-22(2)9-8-10-23(3)29-15-16-30-28-14-13-24-21-25(17-19-34(24,4)31(28)18-20-35(29,30)5)39-33(38)27-12-7-6-11-26(27)32(36)37/h6-7,11-13,22-23,25,28-31H,8-10,14-21H2,1-5H3,(H,36,37)/t23-,25+,28+,29-,30+,31+,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPYEJJPBQNQB-MMFRCHASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306246 | |
Record name | Cholesteryl hydrogen phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6732-01-0 | |
Record name | Cholesteryl hydrogen phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6732-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-en-3beta-yl hydrogen phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006732010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6732-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholesteryl hydrogen phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-yl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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